
N-Sulfoglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfoglucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is a key component in the structure of glycosaminoglycans, such as heparan sulfate and heparin, which play crucial roles in various biological processes, including cell signaling, growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sulfoglucosamine can be synthesized through the chemical modification of glucosamine. The process typically involves the sulfonation of glucosamine using sulfonating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfo group at the desired position .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic modification of heparosan, a polysaccharide derived from Escherichia coli K5. The process includes base hydrolysis of N-acetyl groups followed by N-sulfonation to produce N-sulfoheparosan, which can be further modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: N-Sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfo derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: It can participate in substitution reactions where the sulfo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfo derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of glucosamine.
Substitution: Compounds with different functional groups replacing the sulfo group.
Scientific Research Applications
N-Sulfoglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycosaminoglycans and other sulfated polysaccharides.
Biology: It plays a role in studying cell signaling pathways and interactions with proteins.
Medicine: this compound is involved in the development of anticoagulant drugs like heparin and in the treatment of lysosomal storage disorders.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
N-Sulfoglucosamine exerts its effects primarily through its interaction with glycosaminoglycans. It binds to specific proteins, modulating their activity and influencing various biological processes. The molecular targets include enzymes involved in glycosaminoglycan metabolism, such as sulfatases and glycosyltransferases. The pathways involved are crucial for cell growth, differentiation, and signaling .
Comparison with Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Sulfoheparosan: An intermediate in the synthesis of heparan sulfate and heparin.
3-O-Sulfoglucosamine: A rare modification essential for heparin’s anticoagulant activity
Uniqueness: N-Sulfoglucosamine is unique due to its specific sulfo group, which imparts distinct biological properties. Its ability to interact with various proteins and enzymes makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
22487-35-0 |
|---|---|
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


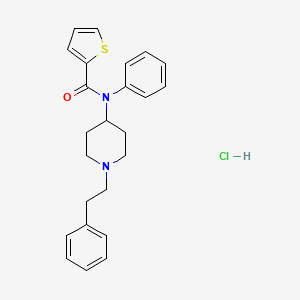

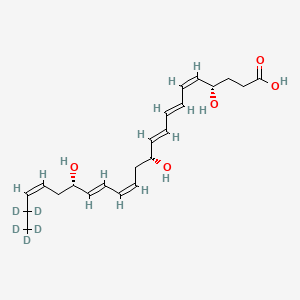

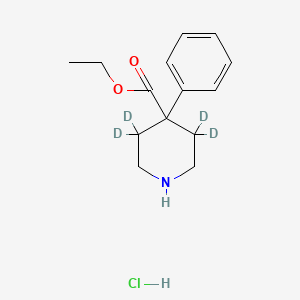
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)

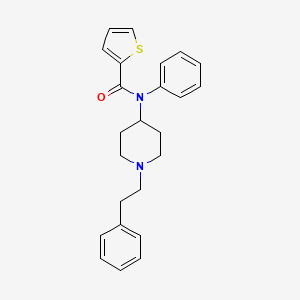
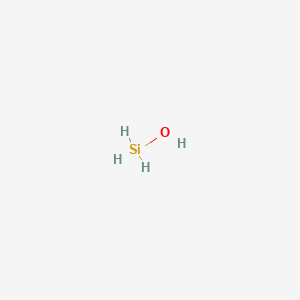
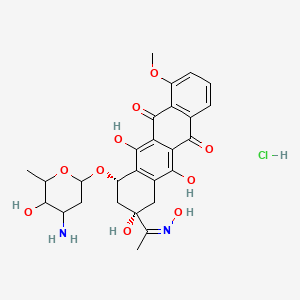
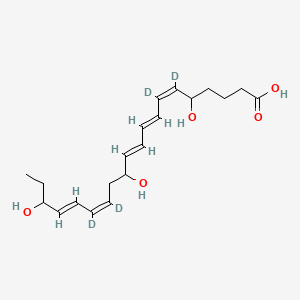
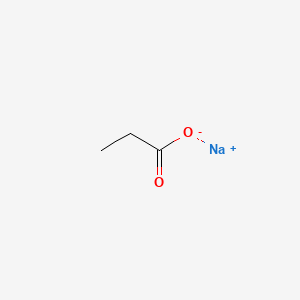

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)
